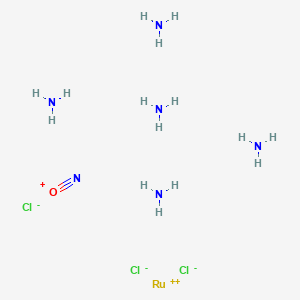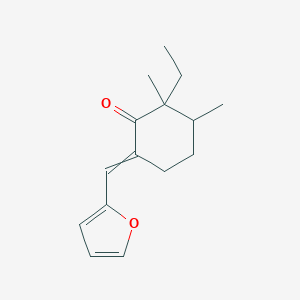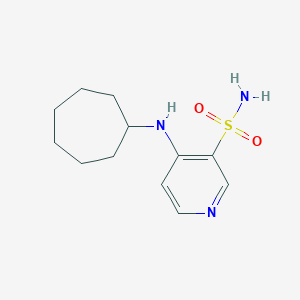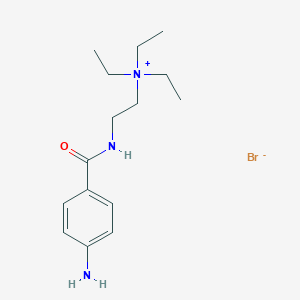
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as DMPSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. DMPSA is a white crystalline powder that is soluble in water and ethanol. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays an important role in various physiological processes.
Mécanisme D'action
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, thereby reducing the production of bicarbonate and protons.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have anti-inflammatory and analgesic effects. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This makes N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its low solubility in organic solvents, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide. One of the potential applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of cancer. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Further research is needed to determine the mechanism of action of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide in cancer cells and to explore its potential as a cancer therapeutic.
Another potential application of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of neurological disorders such as Alzheimer's disease. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Conclusion:
In conclusion, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, or N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has several potential applications in the treatment of various diseases, including glaucoma, cancer, and neurological disorders. Further research is needed to fully understand the potential of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with diethyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is then confirmed using various analytical techniques such as HPLC and NMR.
Applications De Recherche Scientifique
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the major applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to be effective in reducing intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye.
Propriétés
Formule moléculaire |
C14H24N4O2S |
|---|---|
Poids moléculaire |
312.43 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H24N4O2S/c1-4-18(5-2)21(19,20)13-7-6-8-15-14(13)17-11-9-16(3)10-12-17/h6-8H,4-5,9-12H2,1-3H3 |
Clé InChI |
HRVCPSAASJWJRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

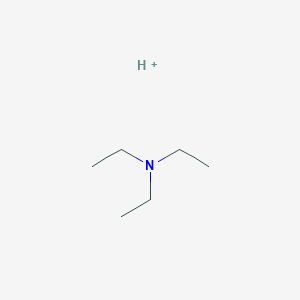
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
